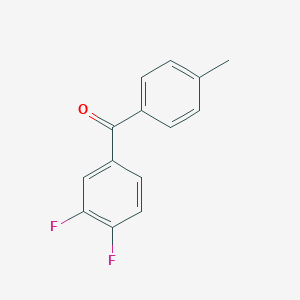

3,4-Difluoro-4'-methylbenzophenone

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3,4-difluorophenyl)-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O/c1-9-2-4-10(5-3-9)14(17)11-6-7-12(15)13(16)8-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTNHBNSLSLHQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374267 | |

| Record name | 3,4-Difluoro-4'-methylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157165-29-2 | |

| Record name | 3,4-Difluoro-4'-methylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 3,4 Difluoro 4 Methylbenzophenone

Strategies for Carbon-Carbon Bond Formation in Benzophenone (B1666685) Synthesis

The construction of the diaryl ketone framework is the cornerstone of synthesizing 3,4-Difluoro-4'-methylbenzophenone. This can be achieved through several robust carbon-carbon bond-forming reactions, with Friedel-Crafts acylation and organometallic coupling reactions being the most prominent.

Friedel-Crafts Acylation Approaches Utilizing Substituted Aromatics and Acyl Halides

The Friedel-Crafts acylation is a classic and widely employed method for the synthesis of aryl ketones. researchgate.netscribd.commdpi.comyoutube.comyoutube.comlibretexts.orgkhanacademy.orgyoutube.comgoogle.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. For the synthesis of this compound, two primary retrosynthetic disconnections are viable.

The first approach involves the acylation of 1,2-difluorobenzene (B135520) with 4-methylbenzoyl chloride (p-toluoyl chloride). In this reaction, the 4-methylbenzoyl chloride, activated by a Lewis acid such as aluminum chloride (AlCl₃), generates a highly electrophilic acylium ion. This electrophile then attacks the electron-rich 1,2-difluorobenzene ring. The fluorine atoms are deactivating substituents, which can make the reaction conditions more demanding compared to the acylation of benzene. However, the reaction is driven to completion, yielding the desired product.

A second, often more favorable, approach is the acylation of toluene (B28343) with 3,4-difluorobenzoyl chloride. mdpi.comyoutube.com Toluene is an activated aromatic ring due to the electron-donating nature of the methyl group, which directs the incoming acyl group primarily to the para position due to steric hindrance at the ortho positions. This regioselectivity leads to the preferential formation of this compound. The reaction is typically carried out in an inert solvent, such as dichloromethane or carbon disulfide, at temperatures ranging from 0 °C to room temperature. The choice of Lewis acid catalyst is crucial, with aluminum chloride being the most common, although others like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be employed.

Table 1: Friedel-Crafts Acylation Approaches for this compound

| Approach | Aromatic Substrate | Acyl Halide | Lewis Acid Catalyst | Key Considerations |

|---|---|---|---|---|

| 1 | 1,2-Difluorobenzene | 4-Methylbenzoyl chloride | AlCl₃ | Deactivated aromatic ring requires forcing conditions. |

| 2 | Toluene | 3,4-Difluorobenzoyl chloride | AlCl₃ | Activated aromatic ring, high para-selectivity. |

Organometallic Coupling Reactions (e.g., Suzuki-Miyaura type couplings)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as a powerful and versatile tool for the formation of carbon-carbon bonds, including the synthesis of diaryl ketones. organic-synthesis.comlibretexts.orgugr.estcichemicals.comresearchgate.netikm.org.myresearchgate.netresearchgate.net This reaction typically involves the coupling of an organoboron compound (such as a boronic acid or its ester) with an organohalide in the presence of a palladium catalyst and a base.

For the synthesis of this compound, two convergent strategies can be envisioned. The first involves the coupling of 3,4-difluorophenylboronic acid with a 4-methyl-substituted aryl halide (e.g., 4-bromotoluene or 4-iodotoluene). The second approach utilizes the coupling of 4-methylphenylboronic acid with a 1-halo-3,4-difluorobenzene (e.g., 1-bromo-3,4-difluorobenzene).

The choice of palladium catalyst and ligands is critical for the success of the Suzuki-Miyaura coupling. Common catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate [Pd(OAc)₂] in combination with phosphine ligands such as triphenylphosphine (B44618) (PPh₃) or more sterically demanding and electron-rich ligands that can enhance catalytic activity. A variety of bases, including sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃), are used to facilitate the transmetalation step. The reaction is typically carried out in a solvent system such as a mixture of toluene and water or dioxane and water.

Table 2: Suzuki-Miyaura Coupling Strategies for this compound

| Approach | Organoboron Reagent | Aryl Halide | Palladium Catalyst | Base |

|---|---|---|---|---|

| 1 | 3,4-Difluorophenylboronic acid | 4-Bromotoluene | Pd(PPh₃)₄ | Na₂CO₃ |

| 2 | 4-Methylphenylboronic acid | 1-Bromo-3,4-difluorobenzene | Pd(OAc)₂ / PPh₃ | K₂CO₃ |

Alternative Synthetic Routes to Substituted Benzophenone Scaffolds

Beyond the classical Friedel-Crafts and modern cross-coupling methods, other synthetic strategies can be employed for the construction of substituted benzophenone scaffolds. One such method involves the oxidation of diarylmethanes. For instance, 3,4-difluoro-4'-methyldiphenylmethane could be synthesized via a Friedel-Crafts alkylation and subsequently oxidized to the corresponding benzophenone. However, Friedel-Crafts alkylations are often plagued by issues of polyalkylation and rearrangements, making this a less controlled approach.

Another alternative involves the reaction of an organometallic reagent, such as an organolithium or Grignard reagent, with a substituted benzaldehyde, followed by oxidation of the resulting secondary alcohol. For example, 4-methylphenyllithium could be reacted with 3,4-difluorobenzaldehyde to produce (3,4-difluorophenyl)(4-methylphenyl)methanol, which can then be oxidized to this compound using common oxidizing agents like chromic acid or pyridinium chlorochromate (PCC).

Introduction and Functionalization of Fluorine Atoms within the Benzophenone Structure

The synthesis of this compound necessitates the presence of two fluorine atoms on one of the phenyl rings. This can be achieved either by starting with a pre-fluorinated precursor or by introducing the fluorine atoms at a later stage of the synthesis.

Regioselective Fluorination Techniques

Direct regioselective fluorination of an existing benzophenone scaffold, such as 4-methylbenzophenone (B132839), to introduce fluorine atoms at the 3 and 4 positions is a challenging task. nih.gov Electrophilic fluorinating agents, such as Selectfluor®, are often used for the direct fluorination of aromatic compounds. However, controlling the regioselectivity on an already substituted benzophenone can be difficult, often leading to a mixture of isomers. The directing effects of the existing carbonyl and methyl groups would need to be carefully considered, and this approach is generally less common for the synthesis of specifically substituted difluoro compounds compared to using fluorinated starting materials.

Utilization of Fluorinated Precursors (e.g., difluorophenols for related syntheses)

A more reliable and common strategy for the synthesis of fluorinated benzophenones is the use of readily available fluorinated starting materials. nih.govnih.gov For the synthesis of this compound, starting with 1,2-difluorobenzene or a derivative thereof, such as 3,4-difluorobenzoyl chloride or 3,4-difluorophenylboronic acid, is the most straightforward and regiochemically controlled approach.

While not directly applicable to the synthesis of this compound, the use of difluorophenols is a relevant strategy in the synthesis of other fluorinated benzophenone derivatives. For instance, a difluorophenol could be used in a Fries rearrangement or as a nucleophile in a nucleophilic aromatic substitution reaction to construct a fluorinated benzophenone core. This highlights the general principle of incorporating fluorine atoms early in the synthetic sequence to ensure regiochemical integrity.

Methyl Group Incorporation and Derivatization Strategies

The introduction of the 4'-methyl group is a critical step in the synthesis of this compound. The most direct and convergent strategies involve the use of a methylated precursor in the key bond-forming reaction.

Friedel-Crafts Acylation Approach:

In a Friedel-Crafts acylation, the methyl group can be incorporated by using a toluene derivative as the aromatic substrate. Specifically, the reaction would involve the acylation of toluene with 3,4-difluorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) wikipedia.orgorganic-chemistry.orgsigmaaldrich.com. The electrophilic acylium ion, generated from 3,4-difluorobenzoyl chloride and the Lewis acid, attacks the electron-rich toluene ring. Due to the ortho, para-directing effect of the methyl group in toluene, a mixture of isomers (ortho and para) is expected, with the para-substituted product, this compound, being the major product due to reduced steric hindrance.

Alternatively, the methyl group can be part of the acylating agent. This would involve the reaction of 1,2-difluorobenzene with 4-methylbenzoyl chloride. This approach offers better regioselectivity for the position of the methyl group.

Suzuki-Miyaura Coupling Approach:

The Suzuki-Miyaura cross-coupling reaction provides a highly versatile and regioselective method for incorporating the methyl group libretexts.orgorganic-chemistry.orgwikipedia.org. This strategy typically involves the palladium-catalyzed reaction of an aryl halide with an arylboronic acid in the presence of a base libretexts.orgwikipedia.org. To introduce the 4'-methyl group, two primary pathways can be envisioned:

Pathway A: The coupling of a (3,4-difluorophenyl)boronic acid with a 4-halotoluene (e.g., 4-bromotoluene or 4-iodotoluene).

Pathway B: The coupling of a 3,4-dihalo-benzene derivative with 4-methylphenylboronic acid.

Both pathways are viable, and the choice often depends on the commercial availability and stability of the starting materials. The use of 4-methylphenylboronic acid is a common strategy for introducing a tolyl moiety in cross-coupling reactions researchgate.net.

Grignard Reaction:

Another classical organometallic approach involves the Grignard reaction researchgate.netsigmaaldrich.com. This would entail the reaction of a Grignard reagent, such as 4-methylphenylmagnesium bromide, with a 3,4-difluorobenzoyl derivative (e.g., 3,4-difluorobenzoyl chloride). The nucleophilic Grignard reagent would attack the electrophilic carbonyl carbon of the benzoyl chloride to form the desired benzophenone after an aqueous workup. Careful control of reaction conditions is necessary to avoid side reactions.

Multi-step Synthetic Sequences and Optimization of Reaction Conditions

The synthesis of this compound is inherently a multi-step process, starting from commercially available precursors. The optimization of reaction conditions at each step is crucial for maximizing the yield and purity of the final product.

A Representative Multi-step Synthesis via Friedel-Crafts Acylation:

A plausible synthetic sequence commencing from 1,2-difluorobenzene is outlined below:

Acylation: 1,2-Difluorobenzene is acylated with 4-methylbenzoyl chloride using a Lewis acid catalyst like aluminum chloride. The reaction is typically carried out in an inert solvent such as dichloromethane or carbon disulfide organic-chemistry.org.

Work-up and Purification: The reaction mixture is quenched with a dilute acid (e.g., HCl) to decompose the aluminum chloride complex, followed by extraction and purification of the crude product, often by recrystallization or column chromatography.

The optimization of this sequence involves several key parameters:

Catalyst Loading: In Friedel-Crafts acylation, a stoichiometric amount of the Lewis acid catalyst is often required because the product ketone can form a complex with the catalyst, rendering it inactive wikipedia.orgorgsyn.org.

Temperature: The reaction temperature can influence the regioselectivity and the rate of reaction. Lower temperatures are often favored to minimize side reactions and the formation of undesired isomers chemguide.co.uk.

Solvent: The choice of solvent can affect the solubility of the reactants and the Lewis acid catalyst, thereby influencing the reaction rate and yield.

A Representative Multi-step Synthesis via Suzuki-Miyaura Coupling:

A typical sequence utilizing the Suzuki-Miyaura coupling is as follows:

Preparation of Coupling Partners: This may involve the synthesis of one of the coupling partners, for example, the preparation of (3,4-difluorophenyl)boronic acid from 1-bromo-3,4-difluorobenzene.

Cross-Coupling: The palladium-catalyzed coupling of the arylboronic acid with the aryl halide is performed in the presence of a base and a suitable solvent system.

Purification: The final product is isolated and purified using standard techniques such as extraction, chromatography, and recrystallization.

Optimization of the Suzuki-Miyaura coupling step is critical and involves a systematic variation of several parameters chemistryviews.orgresearchgate.netrsc.orgnih.gov:

| Parameter | Description | Typical Conditions and Optimization Considerations |

| Palladium Catalyst | The source of Pd(0) which is the active catalytic species. | Common catalysts include Pd(PPh₃)₄, Pd(OAc)₂, and PdCl₂(dppf). The choice of catalyst and ligand can significantly impact the reaction efficiency. Electron-rich and bulky phosphine ligands often improve catalytic activity libretexts.org. |

| Base | Activates the boronic acid and neutralizes the acid formed during the reaction. | Inorganic bases like K₂CO₃, Cs₂CO₃, K₃PO₄, and Na₂CO₃ are commonly used. The strength and solubility of the base can affect the reaction rate and yield mdpi.com. |

| Solvent | Provides the medium for the reaction. | A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is often used. The solvent system affects the solubility of the reactants and the catalyst complex. |

| Temperature | Influences the reaction kinetics. | Reactions are typically heated, often between 80-120 °C, to ensure a reasonable reaction rate. |

| Reaction Time | The duration required for the reaction to reach completion. | Monitored by techniques like TLC or GC-MS to determine the optimal time for maximizing product formation and minimizing byproduct formation. |

Table of Optimization Parameters for Suzuki-Miyaura Coupling

This is an interactive table. You can sort and filter the data.

| Parameter | Typical Conditions/Reagents | Optimization Goal |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Maximize yield and turnover number, minimize catalyst loading. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | Ensure efficient transmetalation without degrading starting materials or product. |

| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF/H₂O | Ensure solubility of all components and facilitate phase transfer if necessary. |

| Temperature | 80-120 °C | Achieve a reasonable reaction rate while minimizing decomposition and side reactions. |

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms of the key synthetic steps is fundamental to optimizing the synthesis of this compound.

Mechanism of Friedel-Crafts Acylation:

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism wikipedia.orgorganic-chemistry.orgsigmaaldrich.comyoutube.com. The key steps are:

Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of the acyl chloride (e.g., 4-methylbenzoyl chloride), polarizing the C-Cl bond and facilitating its cleavage to form a highly electrophilic acylium ion (R-C≡O⁺). This ion is resonance-stabilized sigmaaldrich.comyoutube.com.

Electrophilic Attack: The acylium ion is then attacked by the π-electrons of the aromatic ring (e.g., 1,2-difluorobenzene), leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation: A weak base, typically [AlCl₄]⁻, removes a proton from the carbon atom bearing the acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

Mechanism of Suzuki-Miyaura Coupling:

The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states libretexts.orgorganic-chemistry.orgwikipedia.org. The widely accepted mechanism consists of three main steps libretexts.orgwikipedia.org:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., 1-bromo-3,4-difluorobenzene). This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a Pd(II) complex.

Transmetalation: The organoborane (e.g., 4-methylphenylboronic acid) is activated by the base to form a boronate species. This species then transfers its organic group (the 4-methylphenyl group) to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex. This is often the rate-determining step.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the palladium, forming the desired C-C bond of the product (this compound) and regenerating the Pd(0) catalyst, which can then enter another catalytic cycle.

The efficiency of each of these steps can be influenced by the choice of catalyst, ligands, base, and solvent, which is why optimization of these conditions is critical for a successful synthesis.

Advanced Spectroscopic Characterization of 3,4 Difluoro 4 Methylbenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise structure of 3,4-Difluoro-4'-methylbenzophenone, providing detailed information about the hydrogen, carbon, and fluorine atomic environments and their connectivity.

Proton (¹H) NMR Analysis: Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the two different aromatic rings and the methyl group.

The protons on the p-tolyl ring typically appear as a well-defined AA'BB' system. The two protons ortho to the carbonyl group (H-2', H-6') are deshielded and would appear as a doublet around 7.72 ppm, similar to the equivalent protons in 4-methylbenzophenone (B132839). rsc.org. The two protons meta to the carbonyl group (H-3', H-5') would resonate further upfield as a doublet around 7.28 ppm. rsc.org. The methyl group protons (H-7') are expected to produce a sharp singlet at approximately 2.44 ppm. rsc.org.

The protons on the 3,4-difluorophenyl ring present a more complex pattern due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. Three signals are expected:

H-2: This proton is ortho to the carbonyl group and meta to the F-3 fluorine. It is expected to be the most downfield of the three, appearing as a doublet of doublets (or more complex multiplet).

H-5: This proton is ortho to the F-4 fluorine and meta to the carbonyl group. It will likely appear as a complex multiplet due to coupling with H-6, F-4, and F-3.

H-6: This proton is ortho to H-5 and meta to the F-4 fluorine. It is also expected to be a complex multiplet.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2', H-6' | ~7.72 | d |

| H-2, H-5, H-6 | ~7.30 - 7.60 | m |

| H-3', H-5' | ~7.28 | d |

| -CH₃ (H-7') | ~2.44 | s |

Predicted values are based on analogous structures. d = doublet, m = multiplet, s = singlet.

Carbon (¹³C) NMR Analysis: Carbonyl and Aromatic Ring Resonances

The ¹³C NMR spectrum provides a count of all unique carbon atoms and offers insight into their electronic environment, most notably through carbon-fluorine coupling constants (JCF).

Carbonyl Carbon (C=O): The resonance for the carbonyl carbon is highly characteristic. In 4-methylbenzophenone, it appears at 196.5 ppm. rsc.org. The presence of two electron-withdrawing fluorine atoms on the adjacent ring is expected to cause a slight downfield shift.

Aromatic Carbons: The spectrum will show distinct signals for the carbons of both rings. The carbons of the p-tolyl ring can be assigned based on data from 4-methylbenzophenone, with the methyl-bearing carbon (C-4') at ~143.3 ppm and the methyl carbon (C-7') itself at ~21.7 ppm. rsc.org.

Difluorophenyl Ring Carbons: The carbons in the difluorinated ring will exhibit splitting due to C-F coupling. The carbons directly bonded to fluorine (C-3 and C-4) will show large one-bond coupling constants (¹JCF), typically in the range of 240-250 Hz. Other carbons in this ring will display smaller two-, three-, and four-bond couplings (²JCF, ³JCF, ⁴JCF).

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Feature |

|---|---|---|

| C=O | ~195-197 | Quaternary (weak) |

| C-3, C-4 | ~148-155 | Large ¹JCF coupling |

| C-4' | ~143.3 | Quaternary (weak) |

| C-1' | ~134.9 | Quaternary (weak) |

| C-1 | ~133-136 | Quaternary (weak), small JCF |

| C-2', C-6' | ~130.3 | |

| C-3', C-5' | ~129.0 | |

| C-2, C-5, C-6 | ~115-128 | JCF coupling present |

| -CH₃ (C-7') | ~21.7 |

Predicted values are based on analogous structures and established substituent effects.

Fluorine (¹⁹F) NMR Analysis: Chemical Shifts and Fluorine Coupling Constants

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atoms. nih.gov. Since the two fluorine atoms in this compound are in different chemical environments (one is ortho to the carbonyl's point of attachment, the other is meta), they are expected to produce two distinct signals.

These signals will appear as doublets, split by each other through a three-bond coupling (³JF-F), which is typically in the range of 15-20 Hz for ortho-difluoro-substituted aromatic systems. The chemical shifts are sensitive to the electronic environment and provide a unique fingerprint for the fluorinated portion of the molecule. youtube.com.

Two-Dimensional NMR Techniques for Connectivity and Proximity Studies

To definitively assign the complex resonances, especially within the difluorophenyl ring, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal H-H coupling networks. It would confirm the connectivity between the H-2'/H-6' and H-3'/H-5' protons in the tolyl ring and, crucially, help trace the connections between H-2, H-5, and H-6 in the difluorophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for elucidating the complete carbon skeleton. It shows correlations between protons and carbons that are two or three bonds away. Key correlations would include those from the methyl protons (H-7') to C-4' and C-3'/C-5', and from the protons on both rings to the central carbonyl carbon (C=O), confirming the connection between the two aryl moieties and the ketone functional group.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing characteristic frequencies for specific functional groups.

Characterization of Carbonyl Stretching Frequencies and Fluorine-Induced Shifts

The most prominent feature in the IR and Raman spectra of benzophenones is the strong carbonyl (C=O) stretching vibration. For the parent benzophenone (B1666685), this band appears around 1659 cm⁻¹ in the Raman spectrum. acs.org.

The introduction of two electron-withdrawing fluorine atoms onto one of the phenyl rings has a predictable electronic effect. By pulling electron density away from the carbonyl group through inductive and mesomeric effects, the C=O bond order increases slightly. This strengthening of the bond results in a shift of the stretching frequency to a higher wavenumber (a hypsochromic or blue shift). Therefore, the C=O stretch for this compound is expected to be observed at a frequency higher than 1660 cm⁻¹.

Other significant bands in the IR spectrum would include:

C-F Stretching: Strong, characteristic absorptions for the carbon-fluorine bonds, typically found in the 1100-1300 cm⁻¹ region.

Aromatic C-H Stretching: Signals appearing just above 3000 cm⁻¹.

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region.

Aliphatic C-H Stretching: From the methyl group, appearing just below 3000 cm⁻¹.

Table 3: Key Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | >3000 | Medium-Weak |

| Aliphatic C-H Stretch | <3000 | Medium-Weak |

| Carbonyl (C=O) Stretch | >1660 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong |

| C-F Stretch | 1100-1300 | Strong |

Predicted values are based on established group frequencies and substituent effects.

Aromatic Ring Vibrations and Substituent Effects

The vibrational spectrum of this compound is characterized by modes originating from its core benzophenone structure, with distinct influences from the fluoro and methyl substituents. The carbonyl (C=O) stretching vibration is a prominent feature, typically observed in the infrared spectrum. For benzophenone, this peak is located around 1654 cm⁻¹ researchgate.net. The precise position of this band in the target molecule is influenced by the electronic effects of the substituents on the phenyl rings.

Substituents on the aromatic rings significantly impact the vibrational frequencies. lumenlearning.comlibretexts.org The fluorine atoms on one ring act as electron-withdrawing groups through their strong inductive effect. libretexts.org This withdrawal of electron density can affect the C-C bond strengths within the ring and the bond between the ring and the carbonyl carbon. Conversely, the methyl group on the other phenyl ring is an electron-donating group, which increases the electron density of its attached ring. youtube.com These opposing electronic effects modulate the vibrational modes of the rings.

The characteristic vibrations of the methyl group, including symmetric and asymmetric stretching and bending modes, are also expected. scialert.net For instance, C-H stretching vibrations for methyl groups typically appear in the region of 2962 cm⁻¹ (asymmetric) and 2853-2924 cm⁻¹ (symmetric). researchgate.net The C-F stretching vibrations are also anticipated, typically appearing as strong bands in the infrared spectrum in the 1350-1120 cm⁻¹ region.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Methyl C-H Stretch | 2975 - 2850 | Medium |

| C=O Carbonyl Stretch | ~1660 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| C-F Stretch | 1350 - 1120 | Strong |

Note: This table is predictive and based on data for analogous substituted benzophenones.

Correlation of Experimental and Theoretically Computed Vibrational Spectra

To achieve a detailed assignment of vibrational modes, experimental spectra (FT-IR and FT-Raman) are often correlated with theoretical calculations, predominantly using Density Functional Theory (DFT). ysu.amnih.gov Methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly employed to compute the harmonic vibrational frequencies of the optimized molecular structure. nih.gov

A general observation in such studies is that the theoretically calculated vibrational frequencies are typically higher than the experimental values. scialert.net This discrepancy arises primarily from the calculations being performed on a single molecule in the gaseous state and the neglect of vibrational anharmonicity, whereas experimental spectra are often recorded on solid or liquid samples. nih.govchemrxiv.org To improve the agreement between theoretical and experimental data, calculated frequencies are often uniformly scaled by a scaling factor (e.g., ~0.96 for DFT/B3LYP). nih.gov This scaling allows for a more reliable assignment of complex vibrational bands based on the potential energy distribution (PED) analysis from the theoretical calculations. ysu.amnih.gov

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission Studies

The electronic spectrum of benzophenone and its derivatives is defined by the electronic transitions within the benzophenone chromophore.

Analysis of n-π* and π-π* Electronic Transitions in the Benzophenone Chromophore

The UV-visible absorption spectrum of benzophenones is characterized by two principal types of electronic transitions. mdpi.com

π→π* Transitions : These are high-intensity (large molar absorptivity, ε) absorptions typically occurring at shorter wavelengths. In benzophenone, a strong π→π* band is observed around 250 nm. mdpi.com This transition involves the excitation of an electron from a bonding π orbital of the aromatic system to an antibonding π* orbital.

n→π* Transitions : This is a lower-intensity (small ε), symmetry-forbidden transition that appears at longer wavelengths, typically around 330-350 nm in non-polar solvents for benzophenone. mdpi.com It involves the excitation of a non-bonding electron from the carbonyl oxygen atom to an antibonding π* orbital of the carbonyl group. mdpi.comelectronicsandbooks.com

The substituents on the phenyl rings modulate the energies of these transitions. The electron-donating methyl group and electron-withdrawing fluorine atoms will influence the energy levels of the molecular orbitals, causing shifts in the absorption maxima (λmax). Generally, substituents can cause a bathochromic (red) shift or a hypsochromic (blue) shift in the absorption bands. nih.gov

Solvent Effects on Electronic Absorption Properties

The polarity of the solvent has a pronounced effect on the electronic transitions of benzophenone derivatives. electronicsandbooks.comyoutube.com

n→π* Transition : When the solvent polarity increases (e.g., from hexane (B92381) to ethanol), the n→π* absorption band undergoes a hypsochromic (blue) shift to a shorter wavelength. youtube.comyoutube.comresearchgate.net This is because polar solvents can stabilize the non-bonding electrons on the carbonyl oxygen in the ground state through dipole-dipole interactions or hydrogen bonding, thus increasing the energy gap for the transition. youtube.com For benzophenone, this shift can be significant, moving from ~347 nm in n-heptane to ~334 nm in ethanol (B145695). mdpi.com

π→π* Transition : In contrast, the π→π* transition typically experiences a bathochromic (red) shift to a longer wavelength in more polar solvents. youtube.comyoutube.com This occurs because the excited state of this transition is generally more polar than the ground state and is therefore stabilized to a greater extent by polar solvents, reducing the energy gap for the transition. electronicsandbooks.com For benzophenone, the shift is from ~248 nm in n-heptane to ~252 nm in ethanol. mdpi.com

| Transition Type | Non-Polar Solvent (e.g., Hexane) | Polar Solvent (e.g., Ethanol) | Direction of Shift |

| π→π | ~255 nm | ~260 nm | Bathochromic (Red) |

| n→π | ~345 nm | ~335 nm | Hypsochromic (Blue) |

Note: This table is predictive and based on data for benzophenone and its substituted derivatives. mdpi.comelectronicsandbooks.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound through its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the confirmation of the elemental composition. For this compound (C₁₄H₁₀F₂O), the theoretical exact mass of the protonated molecule, [M+H]⁺, can be calculated with high precision.

The fragmentation of benzophenones upon ionization typically proceeds via cleavage of the bonds adjacent to the carbonyl group. nih.govresearchgate.net The expected fragmentation for this compound would involve the formation of acylium ions corresponding to the two substituted benzoyl moieties.

Calculated Exact Mass:

Molecular Formula: C₁₄H₁₀F₂O

Monoisotopic Mass: 232.0699 Da

Protonated Molecule [M+H]⁺ (C₁₄H₁₁F₂O⁺): 233.0777 Da

Predicted Fragmentation Pattern: The primary fragmentation would likely result in two main fragment ions:

[CH₃-C₆H₄-CO]⁺ : The 4-methylbenzoyl cation (m/z 119.0497).

[F₂-C₆H₃-CO]⁺ : The 3,4-difluorobenzoyl cation (m/z 141.0046).

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₁₄H₁₁F₂O⁺ | 233.0777 |

| [CH₃-C₆H₄-CO]⁺ | C₈H₇O⁺ | 119.0497 |

| [F₂-C₆H₃-CO]⁺ | C₇H₃F₂O⁺ | 141.0046 |

Note: This table is predictive and based on fundamental mass spectrometry principles and data for analogous compounds. nih.govresearchgate.net

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by fragmenting it and analyzing the resulting pieces. In a typical MS/MS experiment, the parent ion of the compound of interest, in this case, this compound, is isolated and then subjected to collision-induced dissociation (CID). This process breaks the ion into smaller, characteristic fragment ions (daughter ions). By analyzing the mass-to-charge ratio (m/z) of these fragments, it is possible to deduce the molecule's fragmentation pathways and confirm its structure.

Upon ionization in the mass spectrometer, this compound will form a molecular ion [M]+•. The primary fragmentation of this molecular ion is expected to occur at the C-C bonds flanking the carbonyl group. This can lead to two main initial fragmentation pathways:

Loss of the 4-methylphenyl radical: Cleavage of the bond between the carbonyl carbon and the 4-methylphenyl ring would result in the formation of a 3,4-difluorobenzoyl cation and a 4-methylphenyl radical.

Loss of the 3,4-difluorophenyl radical: Alternatively, cleavage of the bond between the carbonyl carbon and the 3,4-difluorophenyl ring would yield a 4-methylbenzoyl cation and a 3,4-difluorophenyl radical.

These primary fragment ions can then undergo further fragmentation, such as the loss of a neutral carbon monoxide (CO) molecule, a common fragmentation pattern for acylium ions. miamioh.edu

The predicted fragmentation pathways are illustrated below:

Predicted Fragmentation Data for this compound

| Ion | Proposed Structure | m/z (Predicted) | Fragmentation Step |

| [M]+• | [C₁₄H₉F₂O]+• | 232.06 | Molecular Ion |

| [M - C₇H₇]+ | [C₇H₂F₂O]+ | 141.01 | Loss of 4-methylphenyl radical |

| [M - C₆H₃F₂]+ | [C₈H₇O]+ | 119.05 | Loss of 3,4-difluorophenyl radical |

| [C₆H₂F₂]+ | [C₆H₂F₂]+ | 112.01 | From [C₇H₂F₂O]+ via loss of CO |

| [C₇H₇]+ | [C₇H₇]+ | 91.05 | From [C₈H₇O]+ via loss of CO |

Computational Chemistry and Theoretical Investigations of 3,4 Difluoro 4 Methylbenzophenone

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) serves as a powerful computational method to investigate the properties of molecules like 3,4-Difluoro-4'-methylbenzophenone. DFT calculations are used to determine various molecular characteristics, offering a balance between accuracy and computational cost. These calculations provide a foundational understanding of the molecule's behavior, which is crucial for predicting its chemical reactivity and stability.

Geometry optimization is a fundamental step in computational chemistry used to find the most stable three-dimensional arrangement of atoms in a molecule. For benzophenone (B1666685) and its derivatives, the conformation is largely defined by the twist of the two phenyl rings relative to the central carbonyl group. This dihedral angle is influenced by both the steric effects of the substituents and the electronic interactions within the molecule.

In substituted benzophenones, the specific nature and position of the substituents can significantly alter the preferred conformation. For instance, the presence of fluorine atoms and a methyl group in this compound will dictate the final optimized geometry. Computational methods like DFT can predict these structural parameters, which are often in good agreement with experimental data from techniques like X-ray crystallography. The conformational analysis of related fluorinated compounds has shown that fluorine substitution can introduce significant conformational biases.

| Parameter | Description |

| Dihedral Angle | The angle between the two phenyl rings. |

| Bond Lengths | The distances between bonded atoms (e.g., C=O, C-C, C-F). |

| Bond Angles | The angles formed by three connected atoms. |

This table outlines the key geometric parameters determined through computational optimization.

The electronic structure of a molecule is described by its molecular orbitals and their corresponding energy levels. DFT calculations provide a detailed picture of these orbitals, which is essential for understanding the molecule's electronic properties and reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted.

The energies of the HOMO and LUMO are critical parameters. The HOMO energy is related to the ionization potential, representing the energy required to remove an electron, while the LUMO energy is related to the electron affinity, the energy released when an electron is added. In substituted benzophenones, the nature and position of substituents influence the energies of these frontier orbitals. For example, electron-withdrawing groups like fluorine tend to lower both HOMO and LUMO energies, while electron-donating groups like methyl have the opposite effect.

| Orbital | Energy (eV) | Description |

| HOMO | (Calculated Value) | Energy of the highest occupied molecular orbital. |

| LUMO | (Calculated Value) | Energy of the lowest unoccupied molecular orbital. |

This table presents the calculated energies of the frontier molecular orbitals for this compound. Note: Specific energy values would require performing the actual DFT calculation.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's electronic stability and chemical reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates that the molecule is more reactive and less stable.

The HOMO-LUMO gap is also related to the molecule's ability to absorb light; a smaller gap corresponds to absorption at longer wavelengths. The substituents on the benzophenone core can modulate this energy gap. For this compound, the interplay between the electron-withdrawing fluorine atoms and the electron-donating methyl group will determine the magnitude of the HOMO-LUMO gap, thereby influencing its electronic properties and potential applications.

| Parameter | Value (eV) | Significance |

| HOMO-LUMO Gap (ΔE) | (Calculated Value) | Indicates electronic stability and reactivity. |

This table shows the calculated HOMO-LUMO energy gap for this compound. A smaller value suggests higher reactivity. Note: The specific value would be obtained from DFT calculations.

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP map displays different colors to represent regions of varying electrostatic potential.

Typically, red areas indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen and fluorine. Blue areas represent regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are usually located around hydrogen atoms. Green and yellow areas denote regions of neutral or intermediate potential.

For this compound, the MEP surface would likely show a significant negative potential around the carbonyl oxygen and the fluorine atoms, making these sites potential targets for electrophiles. The hydrogen atoms of the methyl group and the aromatic rings would exhibit positive potential, indicating their susceptibility to nucleophiles.

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which corresponds to intramolecular charge transfer and hyperconjugative interactions.

These interactions contribute to the stability of the molecule. In this compound, NBO analysis can reveal the extent of electron delocalization from the lone pairs of the oxygen and fluorine atoms into antibonding orbitals of adjacent bonds. It can also quantify the hyperconjugative interactions involving the methyl group and the aromatic rings. The analysis provides insights into the strength of these interactions in terms of stabilization energies.

| Interaction | Donor NBO | Acceptor NBO | Stabilization Energy (kcal/mol) |

| Hyperconjugation | C-H (methyl) | π*(C= |

Non-Linear Optical (NLO) Properties

The key NLO parameter is the first hyperpolarizability (β). Theoretical calculations for similar molecules have shown that the substitution pattern on the benzophenone core significantly influences the NLO response. researchgate.netuantwerpen.be The presence of electron-donating and electron-withdrawing groups can enhance the intramolecular charge transfer and, consequently, the hyperpolarizability. In this compound, the fluorine atoms act as electron-withdrawing groups, while the methyl group is a weak electron-donating group.

A typical computational approach involves geometry optimization of the molecule using a DFT functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), followed by the calculation of the polarizability and hyperpolarizability tensors. researchgate.netuantwerpen.be The magnitude of the total first hyperpolarizability (β_tot) is a key indicator of the molecule's NLO activity.

Table 1: Representative Theoretically Determined NLO Properties for a Substituted Benzophenone (4-fluoro-4-hydroxybenzophenone) researchgate.netuantwerpen.be

| Parameter | Value | Unit |

| Dipole Moment (μ) | 2.53 | Debye |

| Mean Polarizability (α) | 24.3 x 10⁻²⁴ | esu |

| First Hyperpolarizability (β_tot) | 1.28 x 10⁻³⁰ | esu |

Note: This data is for 4-fluoro-4-hydroxybenzophenone and serves as an illustrative example of the type of NLO properties calculated for substituted benzophenones.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to study the electronic excited states of molecules. It is particularly effective for simulating UV-Vis absorption spectra and understanding the nature of electronic transitions.

TD-DFT calculations can predict the vertical excitation energies and corresponding oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum of this compound. The choice of functional and basis set is crucial for obtaining results that correlate well with experimental spectra. nih.govrsc.org For similar molecules like 4-Fluoro-3-methyl benzophenone, TD-DFT calculations have been performed to obtain theoretical UV-Visible spectra in both the gas phase and in various solvents. researchgate.net

The simulation of the UV-Vis spectrum allows for the assignment of experimentally observed absorption bands to specific electronic transitions within the molecule. For benzophenone and its derivatives, the spectra are typically characterized by intense π→π* transitions at shorter wavelengths and weaker n→π* transitions at longer wavelengths. scialert.net The inclusion of solvent effects in the calculations, often through the Polarizable Continuum Model (PCM), is important for a more accurate comparison with experimental data obtained in solution. nih.gov

A key output of a TD-DFT calculation is a list of electronic transitions with their corresponding excitation energies (often expressed in nm) and oscillator strengths (a dimensionless quantity that represents the intensity of the transition). Analysis of the molecular orbitals involved in these transitions provides a detailed picture of the electronic rearrangement upon excitation.

For this compound, the highest occupied molecular orbital (HOMO) is expected to be localized primarily on the phenyl ring bearing the electron-donating methyl group, while the lowest unoccupied molecular orbital (LUMO) would likely have significant contributions from the carbonyl group and the difluorinated phenyl ring. The n→π* transition would involve the excitation of an electron from a non-bonding orbital of the carbonyl oxygen to the π* system. The π→π* transitions would involve the promotion of electrons from the π bonding orbitals to the π* anti-bonding orbitals of the aromatic system.

Table 2: Hypothetical TD-DFT Calculated Electronic Transitions for this compound

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | ~340 | ~0.001 | n → π |

| S₀ → S₂ | ~280 | ~0.25 | HOMO → LUMO (π → π) |

| S₀ → S₃ | ~250 | ~0.40 | HOMO-1 → LUMO (π → π*) |

Note: This table is a hypothetical representation based on typical results for substituted benzophenones and is intended for illustrative purposes.

Predictive Models for Chemical Reactivity and Spectroscopic Parameters

Computational models can predict the chemical reactivity of this compound by analyzing various electronic parameters derived from DFT calculations. The energies of the frontier molecular orbitals (HOMO and LUMO) are particularly important. A smaller HOMO-LUMO energy gap is generally associated with higher chemical reactivity. researchgate.net

Other reactivity descriptors that can be calculated include:

Ionization Potential (I): Approximated as -E(HOMO)

Electron Affinity (A): Approximated as -E(LUMO)

Chemical Hardness (η): (I - A) / 2

Electronic Chemical Potential (μ): -(I + A) / 2

Electrophilicity Index (ω): μ² / (2η)

Selection of Appropriate Computational Methodologies and Basis Sets

The accuracy of computational predictions for this compound is highly dependent on the chosen methodology and basis set.

Density Functional Theory (DFT): This is the most common approach for ground-state property calculations due to its balance of accuracy and computational cost. The B3LYP hybrid functional is widely used and has been shown to provide reliable results for the geometries and vibrational frequencies of benzophenone derivatives. researchgate.net Other functionals like CAM-B3LYP may be more suitable for studying charge-transfer excitations and NLO properties. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT): This method is the standard for calculating excited-state properties and simulating UV-Vis spectra. nih.govrsc.org

Basis Sets: The choice of basis set determines the flexibility of the atomic orbitals used in the calculation. For molecules containing fluorine and for obtaining accurate electronic properties, a basis set with polarization and diffuse functions is recommended. The 6-311++G(d,p) basis set is a common and robust choice for such systems, providing a good description of the electron distribution, especially for anions and in excited states. researchgate.netresearchgate.net

For specific properties like NMR chemical shifts, the Gauge-Including Atomic Orbital (GIAO) method is typically employed in conjunction with DFT. researchgate.net The selection of the computational model should always be validated against available experimental data for related compounds to ensure its predictive power.

Reactivity and Derivatization Chemistry of 3,4 Difluoro 4 Methylbenzophenone

Reactions at the Fluorinated Aromatic Ring

The presence of two fluorine atoms on one of the aromatic rings significantly influences its reactivity, particularly towards nucleophilic attack.

The 3,4-difluoro-substituted phenyl ring in 3,4-Difluoro-4'-methylbenzophenone is activated towards nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the fluorine atoms, coupled with the activating effect of the benzoyl group, facilitates the attack of nucleophiles. The fluorine atom at the 4-position is particularly susceptible to displacement due to the resonance stabilization of the intermediate Meisenheimer complex by the para-carbonyl group.

Common nucleophiles used in SNAr reactions with similar difluorinated aromatic compounds include amines, alkoxides, and thiolates. For instance, the reaction of analogous 3,4-difluorobenzophenones with primary or secondary amines in the presence of a base can lead to the selective substitution of the fluorine atom at the 4-position. Similarly, treatment with alkoxides, such as sodium methoxide, results in the formation of the corresponding 4-alkoxy-3-fluorobenzophenone derivative.

| Reactant (Analogous) | Nucleophile | Product | Reference |

| (4-Fluoro-3-nitrophenyl)(phenyl)methanone | Ammonium hydroxide | 4-Amino-3-nitrobenzophenone | chemicalbook.com |

| 4-Fluorobenzaldehyde | 4-Methoxyphenol | 4-(4-Methoxyphenoxy)benzaldehyde | |

| 4-Nitrophenol | Catalytic Hydrogenation (Ni catalyst) | 4-Aminophenol | google.com |

This table presents SNAr reactions on analogous compounds to illustrate the expected reactivity of this compound.

While the activation of C-F bonds for cross-coupling reactions is generally more challenging than for other carbon-halogen bonds, it is an area of active research. Palladium and nickel-based catalytic systems have been developed for the C-F bond functionalization of fluoroarenes. These reactions typically require specialized ligands and reaction conditions to achieve efficient coupling.

Transformations Involving the Methyl Substituent

The methyl group on the second aromatic ring provides another site for functionalization, primarily through reactions at the benzylic position.

The benzylic protons of the methyl group are susceptible to radical abstraction, making this position a prime target for halogenation and oxidation reactions.

Benzylic Halogenation: Benzylic bromination can be readily achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, or under photochemical conditions. chadsprep.comyoutube.commanac-inc.co.jpyoutube.com This reaction would convert the methyl group of this compound into a bromomethyl group, providing a versatile handle for further synthetic transformations, such as nucleophilic substitution or elimination reactions.

Benzylic Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the methyl group to a carboxylic acid. This transformation would yield (3,4-difluorobenzoyl)benzoic acid. The reaction typically requires heating and can be performed in aqueous or mixed solvent systems.

| Starting Material (Analogous) | Reagent | Product | Reference |

| Toluene (B28343) | NBS, radical initiator | Benzyl bromide | chadsprep.comyoutube.com |

| Toluene | KMnO₄, heat | Benzoic acid |

This table illustrates typical conditions for benzylic functionalization applicable to this compound.

Reactions of the Carbonyl Group

The ketone functionality is a key reactive center in this compound, undergoing various addition and reduction reactions.

Reduction to Alcohols: The carbonyl group can be readily reduced to a secondary alcohol, (3,4-difluorophenyl)(p-tolyl)methanol, using a variety of reducing agents. A common and mild reagent for this transformation is sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent such as methanol (B129727) or ethanol (B145695). pitt.eduzenodo.orgrsc.orgyoutube.comchegg.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, but with less functional group tolerance.

Reduction to Pinacols: Reductive coupling of the carbonyl group can lead to the formation of a pinacol (B44631), 1,2-bis(3,4-difluorophenyl)-1,2-bis(p-tolyl)ethane-1,2-diol. This reaction is typically achieved through photochemical means or by using reducing metals. The photochemical pinacol coupling of benzophenone (B1666685) is a classic example, where irradiation with UV light in the presence of a hydrogen donor like 2-propanol leads to the formation of benzopinacol. gordon.eduyoutube.comresearchgate.netacs.orghilarispublisher.com A similar reaction would be expected for this compound.

| Starting Material | Reaction | Product | Reference |

| Benzophenone | NaBH₄, Methanol | Diphenylmethanol | pitt.eduzenodo.orgrsc.orgyoutube.comchegg.com |

| Benzophenone | UV light, 2-Propanol | Benzopinacol | gordon.eduyoutube.comresearchgate.netacs.orghilarispublisher.com |

This table shows representative reduction reactions of the carbonyl group, which are applicable to this compound.

Nucleophilic Addition Reactions (e.g., Grignard, Wittig)

The carbonyl group of this compound is a key site for nucleophilic addition reactions, allowing for the introduction of a wide range of substituents and the construction of more complex molecular architectures. Two prominent examples of such transformations are the Grignard and Wittig reactions.

Grignard Reaction:

The Grignard reaction involves the addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbonyl carbon of the benzophenone. This reaction is a powerful tool for forming new carbon-carbon bonds. In the case of this compound, treatment with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), followed by an acidic workup, would yield a tertiary alcohol. youtube.com The nucleophilic methyl group from the Grignard reagent attacks the carbonyl carbon, and subsequent protonation of the resulting alkoxide intermediate affords the alcohol product. youtube.com

The general mechanism involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon, forming a tetrahedral intermediate. youtube.com This is followed by protonation during the workup to yield the final alcohol product. The specific reaction of this compound with a Grignard reagent, for instance, an aryl Grignard, would proceed as follows:

Wittig Reaction:

The Wittig reaction provides a means to convert the carbonyl group of this compound into an alkene. libretexts.orgwikipedia.org This reaction utilizes a phosphonium (B103445) ylide (Wittig reagent), which is typically prepared by treating a phosphonium salt with a strong base. libretexts.orgmasterorganicchemistry.com The ylide then reacts with the ketone in a process that involves a [2+2] cycloaddition to form a transient four-membered ring intermediate called an oxaphosphetane. masterorganicchemistry.comorganic-chemistry.org This intermediate then decomposes to yield the desired alkene and a stable triphenylphosphine (B44618) oxide. libretexts.orgorganic-chemistry.org

The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Stabilized ylides generally lead to (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org For a ketone like this compound, reaction with a simple ylide such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would result in the formation of 1-(3,4-difluorophenyl)-1-(p-tolyl)ethene. wikipedia.org

| Reaction | Reagent | Product Type | Key Features |

| Grignard | Organomagnesium Halide (R-MgX) | Tertiary Alcohol | C-C bond formation, versatile for adding various alkyl or aryl groups. youtube.com |

| Wittig | Phosphonium Ylide (R₂C=PPh₃) | Alkene | C=C bond formation, converts carbonyl to a double bond. libretexts.orgwikipedia.orgorganic-chemistry.org |

Derivatization to Imines or Oximes

The carbonyl functionality of this compound can be readily derivatized to form imines and oximes through condensation reactions with primary amines and hydroxylamine (B1172632), respectively. These derivatives are valuable synthetic intermediates.

Imine Formation:

The reaction of this compound with a primary amine under mildly acidic conditions leads to the formation of an imine (or Schiff base). The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. This reversible reaction can be driven to completion by removing the water formed. youtube.com

Oxime Formation:

Similarly, this compound can be converted to its corresponding oxime by reaction with hydroxylamine (NH₂OH). nih.govorientjchem.org The reaction is typically carried out in the presence of a base or under conditions that facilitate the removal of water. scribd.com Oximes are useful precursors for various functional groups and can participate in rearrangements like the Beckmann rearrangement. scribd.com The synthesis of oximes from ketones is a well-established transformation in organic chemistry. nih.govorientjchem.org For instance, benzophenone can be converted to benzophenone oxime by reacting it with hydroxylamine hydrochloride in a suitable solvent system. scribd.com

| Derivative | Reagent | Functional Group Formed | General Reaction Conditions |

| Imine | Primary Amine (R-NH₂) | C=N-R | Mildly acidic, removal of water. youtube.com |

| Oxime | Hydroxylamine (NH₂OH) | C=N-OH | Often with a base or dehydrating agent. nih.govorientjchem.orgscribd.com |

Photochemical Reactivity Studies and Excited State Mechanisms

Substituted benzophenones are known for their rich photochemical behavior, which is governed by the nature and position of the substituents on the aromatic rings. rsc.orgnih.govaip.orgbohrium.com These molecules can undergo various photophysical and photochemical processes upon absorption of UV light.

Photo-induced Radical Generation and Trapping

Upon excitation with UV light, benzophenone and its derivatives can abstract a hydrogen atom from a suitable donor molecule to generate a ketyl radical. researchgate.net This process is a hallmark of the photochemistry of diaryl ketones. In the context of this compound, irradiation in the presence of a hydrogen donor would be expected to lead to the formation of a difluoro-methyl-substituted benzhydrol radical. The efficiency of this process can be influenced by the electronic nature of the substituents. researchgate.net

Furthermore, photo-induced radical generation can also occur through other mechanisms. For example, visible-light-induced oxidation of alcohols can generate alkoxyl radicals, which can then undergo further reactions. organic-chemistry.org The study of photo-induced radical production is also relevant in the context of metal-organic frameworks where ligands based on molecules like tetraphenylethylene (B103901) have been shown to generate radicals upon photo-irradiation. rsc.org

Energy Transfer and Electron Transfer Processes in Excited States

The excited states of benzophenone derivatives are pivotal in mediating energy and electron transfer processes. Upon absorption of a photon, the molecule is promoted to a singlet excited state, which can then undergo intersystem crossing to a more stable triplet excited state. rsc.orgnih.govaip.orgbohrium.com This triplet state is often the key player in subsequent photochemical reactions.

In donor-acceptor systems involving benzophenone derivatives, intramolecular charge transfer (ICT) can occur from an electron-donating moiety to the benzophenone acceptor. rsc.orgnih.govaip.orgbohrium.com The position of the donor group (ortho, meta, or para) on the benzophenone ring can significantly influence the excited-state dynamics, including the rates of charge transfer and charge recombination. rsc.orgnih.govaip.orgbohrium.com For instance, studies on benzophenone-carbazole and benzophenone-phenothiazine dyads have demonstrated that the substitution pattern dictates the nature of the charge transfer (through-bond vs. through-space) and the lifetime of the resulting excited states. rsc.orgnih.govaip.orgbohrium.com These findings provide a framework for understanding how the specific substitution pattern in this compound would influence its excited-state behavior and its potential as a photosensitizer.

Synthesis of Structurally Related Analogs and Compound Libraries

The synthesis of analogs and compound libraries based on the this compound scaffold is a valuable strategy for exploring structure-activity relationships (SAR) in medicinal chemistry and materials science. nih.gov The design of such libraries often focuses on systematically modifying different parts of the core structure to tune its biological or physical properties. nih.gov

The synthesis of benzophenone derivatives can be achieved through various methods, including the Friedel-Crafts acylation. nih.gov This reaction allows for the combination of different substituted benzoyl chlorides and aromatic compounds to generate a diverse set of benzophenone analogs. For example, the reaction of a substituted benzoyl chloride with toluene in the presence of a Lewis acid like aluminum chloride can yield 4-methylbenzophenone (B132839) derivatives. nih.gov This approach could be adapted to synthesize a library of compounds with variations in the substitution pattern on both aromatic rings of the this compound core.

Academic Applications and Role in Emerging Chemical Technologies Strictly Academic Focus

Research into Photoinitiation Mechanisms in Polymer Science

Understanding Radical Generation and Kinetics in Polymerization Initiation

No specific data on the radical generation mechanisms or the kinetics of polymerization initiation using 3,4-Difluoro-4'-methylbenzophenone could be located in the public scientific literature. Such studies would typically involve techniques like laser flash photolysis to observe transient species and determine rate constants for key processes, but this information is not available for this specific compound.

Structure-Activity Relationships in Benzophenone-Derived Photoinitiators

While the structure-activity relationships of benzophenone-based photoinitiators are a subject of academic interest, research that specifically includes and analyzes the effects of the 3,4-difluoro and 4'-methyl substitutions of the target compound is not documented. The fluorine atoms are expected to influence the electronic properties and, consequently, the photoreactivity of the molecule, but quantitative studies detailing these effects for this compound have not been found.

Exploration as Building Blocks in Advanced Materials Synthesis

The utility of this compound as a monomer or building block in the synthesis of advanced materials is not well-documented in academic papers. For instance, while its structural analog, 4,4'-difluorobenzophenone (B49673), is a known key precursor for high-performance polymers like Polyether ether ketone (PEEK), similar applications for this compound are not described.

Integration into Functional Polymers and Composites

There is no available research that describes the integration of this compound into functional polymers or composites to impart specific properties such as thermal stability, photoreactivity, or altered mechanical characteristics.

Fundamental Studies in Photo-curable Formulations

Fundamental studies on the performance and reaction mechanisms of this compound within photo-curable formulations for applications like coatings, adhesives, or 3D printing are absent from the reviewed literature.

Development of Chemical Probes and Spectroscopic Markers

The potential for developing chemical probes or spectroscopic markers from this compound has not been explored in the available academic research. While benzophenone (B1666685) itself can act as a photolabel, and other fluorinated compounds are widely used as fluorescent tags, there is no indication that this compound has been modified for such purposes. The inherent spectroscopic properties of this compound and its potential derivatives remain uncharacterized in the context of chemical probes.

Catalytic Applications or Ligand Design in Organometallic Chemistry

While direct academic exploration of this compound as a primary ligand in organometallic catalysis is not extensively documented in publicly available research, its potential can be inferred from studies on related substituted benzophenone derivatives. The electronic properties imparted by the fluorine and methyl substituents on the benzophenone framework suggest its plausible utility in ligand design and organometallic chemistry.

The core structure of benzophenone itself can be a component of more complex ligand systems. Research has shown that modifications to the benzophenone scaffold can lead to ligands with unique properties. For instance, 2,2′-diphosphinobenzophenones have been demonstrated to function as "adaptive ligands." In these systems, the central ketone group can coordinate with a reduced metal center, influencing the catalytic activity of the resulting complex. One notable example is the use of a nickel complex with a 2,2′-bis(di(para-tolyl)phosphino)-benzophenone ligand in the [2+2+2] cyclotrimerization of terminal alkynes. rsc.org This complex proved to be an active catalyst, selectively producing 1,2,4-substituted benzenes. The study highlighted that this tridentate ligand, where the benzophenone ketone can participate in coordination, outperformed related bidentate phosphine-based nickel catalysts. rsc.org This underscores the potential of the benzophenone moiety to play a direct role in the coordination sphere of a metal, thereby influencing a catalytic cycle.

The substituents on the benzophenone rings significantly influence its electronic properties, which is a critical factor in ligand design. Electrochemical studies combined with Density Functional Theory (DFT) calculations on a series of substituted benzophenones have established a linear relationship between their reduction potentials and the energies of their Lowest Unoccupied Molecular Orbitals (LUMOs). researchgate.net This relationship is vital in coordination chemistry, as the electronic effect of a ligand can modulate the reactivity of the metal center to which it is coordinated. researchgate.net Electron-withdrawing or -donating groups on the aromatic rings directly impact the electron density on a coordinated metal, which can alter the catalytic activity and selectivity of the complex. researchgate.net

In the case of this compound, the two fluorine atoms on one of the phenyl rings act as strong electron-withdrawing groups due to their high electronegativity. This would lower the energy of the molecule's π orbitals and affect the electron density on the carbonyl group. The electron-withdrawing nature of fluorine substituents has been shown to influence the properties of other aromatic compounds used in ligand design, such as phenylboronic acids. researchgate.net Conversely, the methyl group on the other phenyl ring is a weak electron-donating group. This combination of substituents would create an electronic asymmetry in the molecule, which could be exploited in ligand design for specific catalytic applications.

Furthermore, the benzophenone framework can be incorporated into photocatalytic systems. A copper(II) complex featuring a benzophenone chromophore has been developed as a highly active and chemoselective photocatalyst for the alkylation of α-amino C–H bonds of anilines. rsc.org This demonstrates that the benzophenone unit can serve as a photosensitizer within a metal complex, facilitating catalytic transformations upon irradiation.

While the synthesis of various fluorinated benzophenones has been reported, primarily for applications in medicinal chemistry and materials science, these synthetic routes could be adapted to produce a range of derivatives for screening as potential ligands in organometallic catalysis. nih.gov The ability to tune the electronic and steric properties of the benzophenone scaffold through the introduction of different substituents, including fluorine, makes it an interesting, albeit underexplored, platform for the development of new ligands and catalysts.

Analytical Methodologies for Characterization and Quantification in Academic Research

Chromatographic Separation Techniques

Chromatography is indispensable for separating 3,4-Difluoro-4'-methylbenzophenone from reaction precursors, byproducts, and other impurities. The choice of technique depends on the specific analytical goal, from assessing reaction completion to isolating a highly pure sample.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of benzophenone (B1666685) derivatives. researchgate.nethelixchrom.com For this compound, reversed-phase HPLC is typically the method of choice. sielc.comresearchgate.net In this mode, a nonpolar stationary phase, such as a C8 or C18 alkyl-silica column, is used with a polar mobile phase. researchgate.netchromatographyonline.com

The separation mechanism relies on the differential partitioning of the analyte between the stationary and mobile phases. A common mobile phase composition for benzophenones consists of a mixture of methanol (B129727) or acetonitrile (B52724) and water. researchgate.netsielc.com The pH of the mobile phase can be adjusted, for instance with phosphoric acid, to ensure sharp peaks and reproducible retention times. researchgate.net For applications requiring mass spectrometry (MS) detection, volatile buffers like formic acid are used instead of phosphoric acid. sielc.com The fluorinated phenyl groups in the compound can lead to unique interactions with specialized fluorinated HPLC phases, potentially offering enhanced selectivity compared to traditional C18 columns. researchgate.netchromatographyonline.com

Detection is most commonly achieved using a UV detector, as the benzophenone chromophore absorbs strongly in the UV region. researchgate.netresearchgate.net The selection of a specific wavelength, often around the molecule's absorption maximum (λmax), allows for sensitive and selective quantification.

Table 1: Illustrative HPLC Parameters for Benzophenone Analysis

| Parameter | Typical Value/Condition | Source |

| Column | Reversed-phase C18, 5 µm particle size | researchgate.net |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | researchgate.netsielc.com |

| Detector | UV-Vis Detector | researchgate.net |

| Detection Wavelength | Set at or near λmax (e.g., ~250 nm) | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

This table presents typical conditions for benzophenone analysis; specific parameters for this compound would require method development and validation.

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)

Gas Chromatography (GC) is another principal technique for analyzing volatile and thermally stable compounds like this compound. When coupled with a Mass Spectrometry (MS) detector, GC-MS provides exceptional separation and identification capabilities. nih.govresearchgate.net

In GC-MS analysis, the sample is vaporized and transported through a capillary column by an inert carrier gas. The column, often a fused silica (B1680970) capillary coated with a nonpolar or mid-polar stationary phase (e.g., a polysiloxane), separates components based on their boiling points and interactions with the phase. researchgate.net The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). stackexchange.com

The resulting mass spectrum is a molecular fingerprint, showing the molecular ion peak (M+) and a characteristic pattern of fragment ions. For benzophenones, common fragments include the benzoyl cation (m/z 105) and the phenyl cation (m/z 77). researchgate.net The specific fragmentation pattern of this compound would be unique, allowing for its unambiguous identification. stackexchange.com GC-MS is highly sensitive, capable of detecting and quantifying trace amounts of the compound. nih.govresearchgate.net

Table 2: Typical GC-MS Parameters for Benzophenone Derivative Analysis

| Parameter | Typical Value/Condition | Source |

| Column | Capillary column (e.g., 30 m x 0.25 mm) with a polysiloxane-based stationary phase | researchgate.net |

| Injection Mode | Splitless | researchgate.net |

| Ionization Mode | Electron Impact (EI), 70 eV | stackexchange.com |

| MS Detection | Selected Ion Monitoring (SIM) or Full Scan | researchgate.net |

| Carrier Gas | Helium or Hydrogen | N/A |

This table outlines general parameters; optimization is necessary for the specific analysis of this compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used in synthetic organic chemistry. libretexts.orgchemistryhall.com It is an essential tool for monitoring the progress of the synthesis of this compound and for making a preliminary assessment of its purity. libretexts.orgresearchgate.net

The technique involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass or aluminum coated with a thin layer of a stationary phase, most commonly silica gel. khanacademy.org The plate is then placed in a sealed chamber containing a shallow pool of a solvent or solvent mixture (the mobile phase). chemistryhall.com

As the mobile phase ascends the plate via capillary action, it carries the components of the spotted mixture with it at different rates. khanacademy.org Separation is based on polarity; less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf) value, while more polar compounds interact more strongly with the silica gel and have lower Rf values. libretexts.org For benzophenones, a common mobile phase is a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. google.com The spots can be visualized under UV light, as aromatic ketones like this compound are UV-active. libretexts.org By comparing the spot of the reaction mixture to that of the starting material, a chemist can determine if the reactant has been consumed and a new product has formed. libretexts.org

Spectrophotometric Quantification Methods

Spectrophotometric methods are based on the absorption or emission of light by the analyte and are fundamental for determining the concentration of this compound in solution.

UV-Vis Spectroscopy for Concentration Determination